molecular formula C23H23N3O4 B11639625 ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate

ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate

Cat. No.: B11639625
M. Wt: 405.4 g/mol
InChI Key: VNPMNJOJSDMZEX-PCLIKHOPSA-N
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Description

Ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a methoxyphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzoyl and methoxyphenyl groups. The final step involves the esterification of the compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate can be compared with other imidazole derivatives, such as:

    Benzimidazole: Known for its antifungal and antiparasitic properties.

    Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    Phenylimidazole: Investigated for its potential as a therapeutic agent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl (3E)-3-[5-benzoyl-1-(4-methoxyphenyl)imidazol-4-yl]iminobutanoate

InChI

InChI=1S/C23H23N3O4/c1-4-30-20(27)14-16(2)25-23-21(22(28)17-8-6-5-7-9-17)26(15-24-23)18-10-12-19(29-3)13-11-18/h5-13,15H,4,14H2,1-3H3/b25-16+

InChI Key

VNPMNJOJSDMZEX-PCLIKHOPSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/C1=C(N(C=N1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3)/C

Canonical SMILES

CCOC(=O)CC(=NC1=C(N(C=N1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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